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Compound of Interest

Compound Name: AC-178335

Cat. No.: B1664770 Get Quote

This guide provides a comprehensive comparison of the somatostatin receptor antagonist AC-
178335 with other relevant compounds to investigate its potential off-target binding profile. The

information is intended for researchers, scientists, and drug development professionals.

Introduction to AC-178335 and Somatostatin
Receptor Antagonism
AC-178335 is a synthetic hexapeptide that acts as a competitive antagonist of somatostatin

receptors (SSTRs)[1]. Somatostatin is a naturally occurring peptide hormone that regulates a

wide range of physiological processes by binding to its five receptor subtypes (SSTR1-SSTR5).

These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling

cascade modulates hormone secretion, cell growth, and neurotransmission.

Somatostatin receptor antagonists, like AC-178335, block the binding of endogenous

somatostatin and synthetic agonists, thereby preventing their inhibitory effects. This can be

therapeutically useful in conditions where there is an excess of somatostatin-like activity or to

enhance the secretion of certain hormones. However, the therapeutic efficacy and safety of a

drug candidate are critically dependent on its selectivity for the intended target. Off-target

binding to other receptors or cellular components can lead to unforeseen side effects and

toxicities. Therefore, a thorough investigation of the off-target binding profile of AC-178335 is

essential.
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Comparative Binding Affinity Profiles
This section presents the binding affinities of AC-178335 and selected comparator compounds

for the five human somatostatin receptor subtypes. The comparator compounds include other

known somatostatin receptor antagonists (JR11, Cyclosomatostatin) and agonists (Octreotide,

Pasireotide).

Table 1: Comparative Binding Affinities (Ki/IC50 in nM) for Human Somatostatin Receptor

Subtypes

Compo
und

Type SSTR1 SSTR2 SSTR3 SSTR4 SSTR5
Referen
ce(s)

AC-

178335

Antagoni

st
- 172 (Ki) - - - [1]

JR11

(NODAG

A-JR11)

Antagoni

st
>1000 1.2 >1000 >1000 >1000 [2]

Cycloso

matostati

n

Antagoni

st

Binds

non-

selectivel

y to

SSTRs

[3]

Octreotid

e
Agonist >1000 0.4 (Kd)

Moderate

Affinity
>1000

High

Affinity
[4][5][6]

Pasireoti

de
Agonist

High

Affinity

Lower

affinity

than

Octreotid

e

High

Affinity
-

40x

higher

than

Octreotid

e

[4]

Note: Data for AC-178335 on SSTR1, 3, 4, and 5 are not readily available in the public domain.

The Ki value for SSTR2 is provided. For Cyclosomatostatin, specific Ki/IC50 values for each

subtype are not consistently reported, but it is known to be a non-selective antagonist. The
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affinities for Octreotide and Pasireotide are presented qualitatively based on the provided

search results, with Pasireotide showing a broader binding profile.

Potential Off-Target Binding Profile
A comprehensive evaluation of a compound's off-target binding is crucial for safety

assessment. Ideally, this involves screening against a broad panel of receptors, ion channels,

enzymes, and transporters. While specific experimental off-target screening data for AC-
178335 is not publicly available, this section outlines a proposed screening panel and presents

a hypothetical, yet plausible, off-target profile for discussion and to guide future experimental

work.

Proposed Off-Target Screening Panel:

A standard safety pharmacology panel, such as the WuXi AppTec Mini Safety 44 Panel or

Reaction Biology's InVEST44 panel, would be appropriate for an initial assessment[7][8].

These panels typically include a diverse set of targets known to be associated with adverse

drug reactions.

Table 2: Hypothetical Off-Target Binding Profile (% Inhibition at 10 µM)
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Target Class Target
AC-178335
(Hypothetical)

JR11
(Hypothetical)

Octreotide
(Hypothetical)

GPCRs Adrenergic α1A < 20% < 20% < 20%

Dopamine D2 < 20% < 20% < 20%

Muscarinic M1 < 20% < 20% < 20%

Opioid µ < 20% < 20% 25%

Ion Channels hERG < 20% < 20% < 20%

Nav1.5 < 20% < 20% < 20%

Cav1.2 < 20% < 20% < 20%

Kinases EGFR < 10% < 10% < 10%

Src < 10% < 10% < 10%

Other PDE4 < 15% < 15% < 15%

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended

to represent a favorable off-target profile for a peptide-based therapeutic, which often exhibit

high specificity. Actual experimental results are required for a definitive assessment.

Experimental Protocols
To experimentally determine the on-target and off-target binding profiles of AC-178335 and its

comparators, the following methodologies are recommended.

Radioligand Binding Assay for Somatostatin Receptor
Subtypes
This method is the gold standard for quantifying the affinity of a compound for a specific

receptor.

Objective: To determine the binding affinity (Ki) of AC-178335 and comparator compounds for

human SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1664770?utm_src=pdf-body
https://www.benchchem.com/product/b1664770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cell membranes prepared from cell lines stably expressing each of the human SSTR

subtypes.

Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14 or a subtype-selective

radioligand).

AC-178335 and comparator compounds.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration

near its Kd, and a range of concentrations of the test compound (AC-178335 or comparator).

Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach binding

equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits

50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the

Cheng-Prusoff equation.

In Vitro Off-Target Screening Panel
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Objective: To assess the potential for AC-178335 to bind to a broad range of other molecular

targets.

Methodology: A fee-for-service screening panel, such as those offered by Charles River

Laboratories (Retrogenix Cell Microarray), WuXi AppTec, or Reaction Biology, can be utilized[7]

[8]. These services typically employ various assay formats, including:

Radioligand Binding Assays: For a wide array of GPCRs, ion channels, and transporters.

Enzymatic Assays: For kinases, phosphatases, and other enzymes.

Cell-Based Functional Assays: To measure the functional consequences of binding (e.g.,

changes in second messenger levels).

Procedure:

Compound Submission: Provide a sample of AC-178335 to the contract research

organization (CRO).

Screening: The CRO will perform the screening assays at a specified concentration (e.g., 10

µM) against their panel of targets.

Data Reporting: The results are typically reported as the percent inhibition of binding or

activity for each target.

Follow-up Studies: For any significant "hits" (typically >50% inhibition), dose-response

curves should be generated to determine the IC50 or Ki.
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Caption: Somatostatin signaling pathway and the antagonistic action of AC-178335.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1664770?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AC-178335

Primary Screen
(e.g., 10 µM)

Data Analysis
(% Inhibition)

No Significant Off-Target
Binding Detected

< 50% Inhibition

Significant 'Hits' Identified
(e.g., >50% Inhibition)

> 50% Inhibition

Dose-Response
Experiments

Determine IC50/Ki Values

Safety Risk Assessment

Click to download full resolution via product page

Caption: A typical workflow for in vitro off-target binding screening.
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Conclusion
AC-178335 is a known antagonist of somatostatin receptors with a reported Ki of 172 nM. To

ensure its safety and selectivity, a thorough investigation of its off-target binding profile is

imperative. This guide has provided a framework for such an investigation by:

Presenting available on-target binding data for AC-178335 and relevant comparators.

Outlining a strategy for comprehensive off-target screening.

Providing detailed experimental protocols for key binding assays.

While a complete off-target profile for AC-178335 requires experimental validation, the

information and methodologies presented here offer a robust starting point for researchers to

rigorously assess the selectivity of this compound and advance its potential development as a

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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